molecular formula C16H15FN6O3S2 B12149009 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

Cat. No.: B12149009
M. Wt: 422.5 g/mol
InChI Key: HZFSPQWQXDXCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the sulfamoylphenyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves the acylation of the triazole derivative to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of functional groups. The presence of both the triazole ring and the sulfamoylphenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H15FN6O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H15FN6O3S2/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)18)27-9-14(24)20-12-5-7-13(8-6-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26)

InChI Key

HZFSPQWQXDXCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.